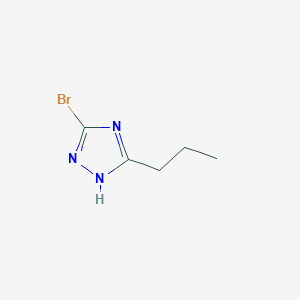

3-Bromo-5-propyl-1H-1,2,4-triazole

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Chemical Research

The 1,2,4-triazole scaffold, a five-membered ring with three nitrogen atoms and two carbon atoms, is a privileged structure in medicinal chemistry and materials science. nih.govnih.govbohrium.com Its unique properties, including dipole character, hydrogen bonding capability, rigidity, and solubility, allow it to interact with high affinity at biological receptors. nih.gov This has led to the incorporation of the 1,2,4-triazole nucleus into a wide array of clinically significant drugs. nih.gov Examples include antifungal agents like fluconazole (B54011) and itraconazole, the antiviral drug ribavirin, the anxiolytic alprazolam, and the anticancer agent letrozole. nih.govmdpi.commdpi.com

The broad pharmacological significance of 1,2,4-triazole derivatives is well-documented, encompassing activities such as antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antiviral, and antineoplastic properties. nih.govresearchgate.net Beyond pharmaceuticals, these compounds have found applications in agrochemicals, polymers, corrosion inhibition, and supramolecular chemistry. nih.gov The stability of the triazole ring and the potential for diverse functionalization at its various positions make it a versatile building block for the synthesis of novel compounds with tailored properties. nih.govresearchgate.net

The Role of Halogenated and Alkyl-Substituted 1,2,4-Triazoles in Contemporary Academic Inquiry

The introduction of halogen atoms and alkyl groups onto the 1,2,4-triazole scaffold plays a crucial role in modulating the physicochemical and biological properties of the resulting molecules. Halogen substituents, such as bromine and chlorine, are known to enhance the antimicrobial and anti-inflammatory potential of 1,2,4-triazole derivatives. bohrium.commdpi.com For instance, studies have shown that the presence of halogen groups can significantly enhance the inhibitory activity of these compounds against various bacterial strains. mdpi.com The introduction of a bromo substituent at position-5 of an isatin (B1672199) moiety linked to a triazole was found to be important for enhancing anti-inflammatory potential. nih.gov

Similarly, alkyl substituents influence the lipophilicity and steric profile of the molecule, which can affect its pharmacokinetic properties and binding interactions with biological targets. Research has shown that the length of an alkyl chain on the 1,2,4-triazole ring can influence antibacterial activity, with longer chains sometimes leading to a decrease in activity. nih.gov The combination of halogen and alkyl substituents offers a strategy for fine-tuning the activity of 1,2,4-triazole-based compounds, making them a subject of ongoing research in the development of new therapeutic agents and functional materials. bohrium.comujmm.org.ua

Research Trajectory of 3-Bromo-5-propyl-1H-1,2,4-triazole and its Congeners

This compound is a specific derivative that combines a bromine atom at the 3-position and a propyl group at the 5-position of the 1H-1,2,4-triazole ring. While extensive research on the broader class of halogenated and alkyl-substituted triazoles is prevalent, dedicated studies focusing specifically on this compound are not widely available in the public domain.

Its existence is confirmed through its listing in various chemical supplier catalogs, which provide basic information such as its CAS number (141831-71-2) and molecular formula (C5H8BrN3). a2bchem.comfluorochem.co.ukbldpharm.com The research trajectory for this particular compound appears to be in its nascent stages, likely serving as a building block or intermediate in the synthesis of more complex molecules for screening in drug discovery or materials science applications.

Research on its congeners, such as other 3-bromo-5-alkyl-1H-1,2,4-triazoles or related Schiff base derivatives, provides insight into its potential applications. iucr.orgnih.gov For example, studies on compounds like 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-propyl-1H-1,2,4-triazole-5(4H)-thione highlight the use of the 3-propyl-1,2,4-triazole moiety in creating molecules with potential pharmacological activities that can be further explored through structural modifications. iucr.org The graduated reactivity of halogens on the triazole ring allows for selective chemical modifications, suggesting that the bromine atom in this compound could be a key site for further synthetic transformations. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-propyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVJLWXXTLKOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies can be broadly categorized into direct cyclization approaches from acyclic precursors and the chemical transformation of existing heterocyclic systems. nih.gov

Cyclization Approaches to 1,2,4-Triazole Formation

The direct construction of the 1,2,4-triazole ring from open-chain starting materials is the most common synthetic route. These methods involve the condensation and subsequent cyclization of precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic core.

Classic methods for 1,2,4-triazole synthesis include the Pellizzari reaction , which involves the reaction of amides and acyl hydrazides, and the Einhorn–Brunner reaction , which utilizes the condensation of hydrazines with diacylamines. scispace.com More contemporary and versatile methods have since been developed, often employing readily available starting materials and offering greater control over substitution patterns.

Modern cyclization strategies frequently involve precursors such as amidines, hydrazones, and nitriles. frontiersin.orgresearchgate.net For instance, a copper-catalyzed one-pot method allows for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization sequence. frontiersin.orgnih.gov Similarly, hydrazones can be converted to 1,2,4-triazoles by reacting them with amines in the presence of an iodine catalyst, a process that involves C-H functionalization and double C-N bond formation. organic-chemistry.org The reaction of hydrazones with primary amines under oxidative conditions is another metal-free approach to 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Electrochemical methods have also emerged as a green chemistry approach, enabling the synthesis of 1,2,4-triazoles from amines and hydrazones without the need for external oxidants or catalysts. sioc-journal.cn

A summary of common cyclization precursors is provided below.

Table 1: Key Precursors and Methods for 1,2,4-Triazole Ring Construction| Precursor(s) | Reagents/Conditions | Description |

|---|---|---|

| Amides and Acyl Hydrazides | Heat | Pellizzari Reaction: A classical method involving condensation. scispace.com |

| Hydrazines and Diacylamines | Weak Acid | Einhorn-Brunner Reaction: Another traditional route to 1,2,4-triazoles. scispace.com |

| Amidines and Hydrazines | Varies | Amidines serve as a source of the C-N-C fragment, reacting with hydrazine (B178648) derivatives to form the triazole ring. frontiersin.org |

| Amides and Nitriles | Copper Catalyst, O₂ | A modern one-pot synthesis involving a cascade of addition, oxidation, and cyclization steps. frontiersin.orgnih.gov |

| Hydrazones and Amines | Iodine Catalyst or Electrochemical Oxidation | Involves a cascade of C-H functionalization, C-N bond formations, and oxidative aromatization. organic-chemistry.orgsioc-journal.cn |

| Aryl Diazonium Salts and Isocyanides | Ag(I) or Cu(II) Catalyst | A catalyst-controlled regioselective [3+2] cycloaddition that can yield either 1,3- or 1,5-disubstituted 1,2,4-triazoles. isres.org |

Transformations of Precursor Heterocyclic Compounds into 1,2,4-Triazoles

An alternative strategy for synthesizing 1,2,4-triazoles involves the chemical modification or rearrangement of other heterocyclic rings. This approach can be particularly useful when the precursor heterocycle is readily available. For example, 1,3,4-oxadiazoles can be converted into 1,2,4-triazoles. nih.gov This transformation typically involves a ring-opening step followed by recyclization with a nitrogen source. Another documented pathway is the transformation of tetrazoles into 1,2,4-triazoles through a reaction with nitrile imines, which proceeds via a 1,3-dipolar cycloaddition mechanism. rjptonline.org Additionally, a nickel-catalyzed reaction can convert isoxazoles and oxadiazoles (B1248032) into the corresponding 1,2,4-triazoles in a single step. organic-chemistry.org

Regioselective Bromination and Alkylation of 1,2,4-Triazole Scaffolds

To synthesize a specific derivative like 3-Bromo-5-propyl-1H-1,2,4-triazole, regioselective introduction of the bromo and propyl substituents is critical. This can be achieved either by functionalizing a pre-formed 1,2,4-triazole ring or by using precursors that already contain these groups prior to cyclization. The latter approach is often more straightforward for achieving specific C-substitution patterns (i.e., at positions 3 and 5).

Directed Bromination Techniques for 1,2,4-Triazole Nuclei

The direct and regioselective halogenation of heterocyclic rings is a powerful tool in synthetic chemistry. acs.org For 1,2,4-triazoles, which are π-deficient, nucleophilic substitution at the carbon atoms is generally favored. nih.gov However, electrophilic substitution, including bromination, can occur. The regioselectivity of such reactions can be challenging to control.

Directed C-H functionalization strategies offer a solution to control regioselectivity. rsc.org These methods utilize a directing group that coordinates to a metal catalyst, positioning it to activate a specific C-H bond for halogenation. While specific examples for the 3-bromination of 5-propyl-1,2,4-triazole are not extensively documented, general principles from related systems can be applied. For instance, directing groups like 8-aminoquinoline (B160924) can facilitate copper-catalyzed C5 bromination under electrochemical conditions. rsc.org In other systems, N-oxide directing groups are used to guide metal catalysts for regioselective functionalization. rsc.org

Metal-free bromination methods have also been developed. The use of reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can achieve bromination, often under radical or photochemical conditions. mdpi.comresearchgate.net For example, a tandem C-H amination and bromination reaction using dibromohydantoin (DBH) has been reported for the synthesis of bromo-N-heterocycles. researchgate.net Visible-light-mediated reactions using NBS have also been employed for the in-situ generation of α-bromodiketones, which then react with mercapto-triazoles. ucm.es The specific outcome of brominating a 5-propyl-1H-1,2,4-triazole would depend on the reaction conditions and the inherent reactivity of the triazole ring system.

Propyl Group Incorporation Methods onto the 1,2,4-Triazole Ring

Incorporating the propyl group at the C5 position is most commonly achieved by selecting a starting material that already contains the propyl moiety. For example, using butyramide, butyric acid hydrazide, or related derivatives in a cyclization reaction (as described in section 2.1.1) would directly yield a 5-propyl-1,2,4-triazole.

Direct C-alkylation of a pre-formed 1,2,4-triazole ring is less common and more challenging. However, N-alkylation is a well-established reaction. The alkylation of the 1,2,4-triazole anion, which can exist in two tautomeric forms (1H and 4H), typically results in a mixture of N1 and N4 substituted products. researchgate.netchemicalbook.com The regioselectivity of N-alkylation can be influenced by the choice of base, solvent, and alkylating agent. researchgate.netuzhnu.edu.ua For instance, alkylation of 1,2,4-triazole with alkyl halides using DBU as a base often yields a mixture of N1 and N4 isomers. researchgate.net In some S-substituted 1,2,4-triazoles, alkylation occurs at the N1 and N2 positions, with the N2 isomer often being the major product. researchgate.netnih.gov

Suzuki cross-coupling reactions have been used to synthesize 4-alkyl-4H-1,2,4-triazole derivatives, where the alkyl group is on the nitrogen atom. nih.gov While these methods focus on N-alkylation, they highlight the advanced techniques available for modifying the triazole scaffold.

Post-Synthetic Modifications and Functionalization of this compound

Once this compound is synthesized, it serves as a versatile building block for further chemical elaboration. The bromine atom at the C3 position and the proton on the ring nitrogen are the primary sites for functionalization.

The bromine atom is a particularly useful handle for a variety of transformations. It can undergo nucleophilic substitution reactions where it is displaced by nucleophiles such as amines or thiols. More significantly, the bromo group enables participation in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds.

Table 2: Representative Post-Synthetic Modifications of Bromo-1,2,4-Triazoles

| Reaction Type | Reagents/Catalyst | Product Type | Description |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst, Base | C-C Bond (Aryl, Vinyl) | The bromine atom is coupled with an organoboron reagent to introduce new aryl or vinyl substituents. researchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-C Bond (Alkynyl) | Couples the bromo-triazole with an alkyne, introducing an alkynyl functional group. mdpi.com |

| Heck Reaction | Alkene, Pd catalyst, Base | C-C Bond (Alkenyl) | Forms a new carbon-carbon bond by coupling the triazole with an alkene. researchgate.netmdpi.com |

| Nucleophilic Substitution | Nucleophiles (e.g., R-SH, R-NH₂) | C-S, C-N Bonds | The bromo group is displaced by a nucleophile. This is more facile at the 5-position but can occur at the 3-position. thieme-connect.com |

| N-Alkylation/Arylation | Alkyl/Aryl halide, Base | N-Substituted Triazole | The NH proton can be deprotonated and the resulting anion can be alkylated or arylated to give N1 or N2 substituted products. acs.org |

| Heterocyclization | Bifunctional Reagents | Fused Triazole Systems | The bromo-triazole can be a precursor for building fused heterocyclic systems, such as thiazolo[3,2-b] scispace.comfrontiersin.orgrjptonline.orgtriazoles. researchgate.net |

For example, the bromine atom on a 1-alkyl-3-bromo-1H- scispace.comfrontiersin.orgrjptonline.orgtriazole can be used in various nucleophilic substitution reactions. thieme-connect.com Furthermore, Sonogashira and Heck coupling reactions have been successfully performed on brominated 1,2,4-triazole derivatives to introduce diverse substituents. mdpi.com The N-H group of the triazole ring can also be functionalized through metalation followed by reaction with an electrophile, providing access to fully substituted 1,2,4-triazoles. acs.org These post-synthetic modifications dramatically increase the molecular diversity that can be generated from the this compound scaffold.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 3-position of the 1,2,4-triazole ring is susceptible to nucleophilic substitution, a cornerstone of its chemical reactivity. nih.gov This reactivity allows for the introduction of a wide array of functional groups, making it a versatile precursor for diverse triazole derivatives. vulcanchem.com The carbon atom bonded to the bromine is π-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms, facilitating attack by nucleophiles under mild conditions. nih.gov

Research has demonstrated the successful substitution of bromine in similar 3-bromo-1,2,4-triazole systems with various nucleophiles. For example, phenoxy and phenylsulfanyl groups can displace the bromine to form 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles. researchgate.net Similarly, sulfur nucleophiles have been effectively used to displace bromine on related heterocyclic structures, indicating a viable pathway for creating thioether derivatives. sioc-journal.cn The reaction of 3-aryl-5-mercapto-1,2,4-triazoles with various electrophiles to form thio-adducts further illustrates the high nucleophilicity of sulfur in this context, which conversely supports the feasibility of substituting bromine with sulfur nucleophiles. sioc-journal.cn

These transformations are fundamental for creating libraries of compounds with varied functionalities, originating from a single brominated precursor.

Table 1: Examples of Nucleophilic Substitution Reactions on Bromo-Triazole Analogs

| Nucleophile | Reagent Example | Resulting Functional Group | Reference |

|---|---|---|---|

| Alkoxide | Sodium phenoxide | Aryloxy | researchgate.net |

| Thiolate | Sodium thiophenolate | Arylthio | researchgate.net |

| Amine | Ammonia, Primary/Secondary Amines | Amino | ub.edu |

Manipulation of the Propyl Side Chain

The propyl group at the 5-position of the triazole ring offers another site for chemical modification, allowing for the synthesis of more complex molecules. While the triazole ring itself is generally stable, the alkyl side chain can be functionalized using various organic reactions.

One potential strategy involves the functionalization of the N-propyl group on the triazole ring through metallation. For instance, N-propyl-1,2,4-triazole can undergo magnesiation, which allows for subsequent reactions with electrophiles to introduce new substituents. acs.org While this example involves an N-propyl group, similar principles could be applied to C-alkyl groups under specific conditions. Another approach involves the transformation of related side chains; for example, an allyl group on a triazole can be converted to a propyl group. researchgate.net Furthermore, the propyl group can be part of a larger synthetic sequence, as seen in the creation of 5-[3-(1H-indol-3-yl)propyl]-1,2,4-triazole-2-thiol, which then serves as a nucleophile in subsequent reactions. nih.gov

Table 2: Potential Reactions for Propyl Side Chain Manipulation

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Terminal Halogenation | N-Bromosuccinimide (NBS), light | 3-Bromo-5-(3-bromopropyl)-1H-1,2,4-triazole |

| Oxidation | Potassium permanganate | 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid |

Multi-Component Reactions for Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. Various MCRs have been developed for the synthesis of 1,2,4-triazole derivatives. isres.orgorganic-chemistry.orgacs.org These reactions typically involve combining three or more starting materials that react in a cascade to form the final product, avoiding the need to isolate intermediates.

For example, 1,3,5-trisubstituted 1,2,4-triazoles can be synthesized in a one-pot, two-step process from carboxylic acids, amidines, and monosubstituted hydrazines. frontiersin.org Another approach involves the copper-catalyzed reaction of nitriles and hydroxylamine (B1172632) hydrochloride. isres.org Metal-free, base-promoted MCRs have also been reported, such as the reaction between 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to create complex triazole hybrids. rsc.org These strategies provide rapid access to structurally diverse 1,2,4-triazoles from simple, readily available starting materials. isres.orgacs.org

Green Chemistry Approaches in 1,2,4-Triazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles to reduce environmental impact and improve efficiency.

Microwave-Assisted Synthesis Protocols for Triazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. nih.govscielo.org.zarsc.org The synthesis of 1,2,4-triazole derivatives has greatly benefited from this technology. bohrium.comresearchgate.net

Studies have shown that reactions which take several hours under conventional reflux can often be completed in minutes under microwave irradiation. scielo.org.zarsc.org For instance, the synthesis of certain Schiff's bases of 1,2,4-triazole-3-thiol was achieved in 5-10 minutes using microwaves. researchgate.net This rapid and efficient heating enables the quick assembly of the triazole core and its derivatives, making it an attractive method for building libraries of these compounds. nih.govbohrium.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of N-substituted triazoles | Several hours | 33-90 seconds | Significant | rsc.org |

| Synthesis of triazol-3-one derivatives | Several hours | 5-20 minutes | Better yields | scielo.org.za |

| Synthesis of triazole-based Schiff's bases | Not specified | 5-10 minutes | Rapid and efficient | researchgate.net |

Catalyst Systems for 1,2,4-Triazole Formation

The development of efficient catalyst systems is central to the modern synthesis of 1,2,4-triazoles. Catalysts not only accelerate the rate of reaction but can also control the regioselectivity, leading to specific isomers of the triazole ring. isres.orgnih.gov

Copper-based catalysts are widely used due to their low cost and effectiveness. isres.org Catalysts like Cu(OAc)2 and CuBr can facilitate the formation of 1,2,4-triazoles through various pathways, including oxidative coupling and cycloaddition reactions, often using air or oxygen as a green oxidant. organic-chemistry.org Silver catalysts have also been employed to control regioselectivity; for instance, Ag(I) catalysis can selectively yield 1,3-disubstituted 1,2,4-triazoles, whereas Cu(II) catalysis can lead to 1,5-disubstituted isomers from the same starting materials. frontiersin.orgnih.gov Furthermore, metal-free catalytic systems, such as those using HClO4-SiO2 or electrochemical methods, are being developed to avoid transition metal contamination in the final products. organic-chemistry.orgfrontiersin.org

Table 4: Catalyst Systems for the Synthesis of 1,2,4-Triazoles

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Copper (e.g., CuBr, Cu(OAc)2) | Oxidative Cycloaddition | Readily available, inexpensive, uses air as oxidant | organic-chemistry.org |

| Silver (Ag(I)) | [3+2] Cycloaddition | High regioselectivity for 1,3-disubstituted triazoles | nih.gov |

| HClO4-SiO2 | Condensation/Cyclization | Metal-free, recyclable catalyst | frontiersin.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Aryloxy-3-bromo-1H-1,2,4-triazole |

| 5-Benzenesulfonyl-3-bromo-1H-1,2,4-triazole |

| N-propyl-1,2,4-triazole |

| 3-Bromo-5-(3-bromopropyl)-1H-1,2,4-triazole |

| 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid |

| 5-[3-(1H-indol-3-yl)propyl]-1,2,4-triazole-2-thiol |

| 1,2,4-triazole-3-thiol |

| Cu(OAc)2 |

| CuBr |

Elucidation of Structure and Bonding Through Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is fundamental to the structural elucidation of 3-Bromo-5-propyl-1H-1,2,4-triazole, offering unambiguous evidence of its carbon framework and proton environments.

The ¹H NMR spectrum provides a clear map of the proton environments in the molecule. The propyl group at the C5 position gives rise to three distinct signals. The terminal methyl (CH₃) protons appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The central methylene (CH₂) protons of the propyl group appear as a multiplet (specifically a sextet) due to coupling with the five neighboring protons of the methyl and other methylene groups. The methylene protons directly attached to the triazole ring (trz-CH₂) also appear as a triplet, coupled to the central methylene group.

Additionally, the proton attached to a nitrogen atom in the triazole ring (N-H) typically appears as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Detailed proton chemical shifts, based on data from analogous propyl-substituted triazole structures, are presented below. ijprajournal.com

Interactive Table 1: ¹H NMR Chemical Shift Data for this compound Data is based on analogous compounds. ijprajournal.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Propyl -CH₃ | ~1.03 | Triplet (t) | ~7.4 |

| Propyl -CH₂- | ~1.76 | Multiplet (m) | ~7.4 |

| Triazole-CH₂- | ~2.73 | Triplet (t) | ~7.5 |

| Triazole N-H | Variable (e.g., ~11.5-14.0) | Broad Singlet (br s) | - |

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. It shows five distinct signals: three for the propyl group and two for the triazole ring carbons. The chemical shifts of the triazole ring carbons, C3 and C5, are of particular interest. The C3 carbon, bonded to the electronegative bromine atom, is expected to be significantly deshielded. The C5 carbon, attached to the propyl group, will have a different chemical shift, typically in the range of 150-170 ppm, consistent with substituted 1,2,4-triazole (B32235) systems. ijprajournal.comnih.govtandfonline.com

The carbons of the propyl chain show characteristic signals in the aliphatic region of the spectrum. ijprajournal.com

Interactive Table 2: ¹³C NMR Chemical Shift Data for this compound Data is based on analogous compounds. ijprajournal.comtandfonline.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Propyl -C H₃ | ~18.8 |

| Propyl -C H₂- | ~24.9 |

| Triazole-C H₂- | ~31.9 |

| Triazole C3-Br | ~145-155 (estimated) |

| Triazole C5-Propyl | ~158-172 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, COSY would show a clear correlation between the methyl protons (~1.03 ppm) and the central methylene protons (~1.76 ppm) of the propyl group. A further correlation would be seen between the central methylene protons and the methylene protons adjacent to the triazole ring (~2.73 ppm), confirming the integrity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the propyl group to their corresponding carbon signals listed in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) C-H correlations. Crucially, it would show a correlation from the methylene protons attached to the triazole ring (~2.73 ppm) to the C5 carbon of the triazole, confirming the position of the propyl substituent. Correlations from the N-H proton to both the C3 and C5 carbons can also be observed, which is instrumental in studying the tautomeric equilibrium (1H vs. 2H vs. 4H) of the triazole ring system.

Vibrational Spectroscopy Applications

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the region of 3100-3250 cm⁻¹ is characteristic of the N-H group stretching vibration, with broadening due to intermolecular hydrogen bonding. The aliphatic C-H stretching vibrations of the propyl group are observed as sharp peaks between 2850 and 3000 cm⁻¹.

The "fingerprint region" below 1600 cm⁻¹ contains vibrations characteristic of the triazole ring. Strong absorptions corresponding to C=N and N=N stretching are typically found in the 1500-1600 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, generally below 700 cm⁻¹. farmaciajournal.com

Interactive Table 3: FT-IR Characteristic Absorption Bands for this compound Data is based on analogous compounds. ijprajournal.comfarmaciajournal.comfarmaciajournal.com

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3250 | Medium, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=N / N=N Stretch (ring) | 1500 - 1600 | Strong |

| C-H Bend | 1350 - 1470 | Medium |

| C-Br Stretch | < 700 | Medium-Strong |

| Triazole Ring Deformation | 450 - 750 | Medium |

Raman spectroscopy serves as a valuable complementary technique to FT-IR for analyzing the vibrational modes of this compound. While FT-IR is sensitive to vibrations that cause a change in dipole moment (like C=O or N-H stretches), Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. mdpi.com

This makes Raman particularly useful for observing symmetric vibrations within the triazole ring, such as ring "breathing" modes, which may be weak or absent in the IR spectrum. researchgate.netcpsjournals.cn The technique is also effective for studying the C-Br bond and the carbon skeleton of the propyl group. The combined use of FT-IR and Raman provides a more complete picture of the molecule's vibrational landscape. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), provides a clear signature in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound (C₅H₈BrN₃), HRMS would measure the mass of the molecular ion, typically as a protonated species [M+H]⁺. This technique differentiates the compound from other molecules with the same nominal mass but different elemental compositions. For instance, in a study of a related compound, (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole, HRMS analysis yielded a found mass of 388.0661 for the [M+H]⁺ ion, which closely matched the required mass of 388.0664 for the formula C₁₈H₁₉⁷⁹BrN₃O₂, confirming its composition. sigmaaldrich.com A similar analysis for this compound would be expected to yield a precise mass corresponding to its specific elemental formula.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. When coupled with a mass spectrometer (ESI-MS), a solution of this compound would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. Due to the presence of a single bromine atom, this signal would appear as a pair of peaks of nearly equal intensity, separated by two mass units, corresponding to the 79Br and 81Br isotopes. The molecular weight of this compound is 190.04 g/mol . farmaciajournal.com

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 1,2,4-triazole ring is an aromatic heterocycle, and its π-system gives rise to characteristic absorptions in the UV region. The specific wavelengths of maximum absorbance (λmax) are influenced by the substituents on the triazole ring—in this case, the bromo and propyl groups. Studies on other substituted triazoles have shown that UV-Vis spectroscopy can be used to understand how different functional groups affect the electronic properties of the molecule. For this compound, the analysis would reveal π→π* and n→π* transitions, with the exact positions of these bands providing insight into the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination

An X-ray diffraction study would confirm the planarity of the 1,2,4-triazole ring. It would also determine the precise bond lengths of the C-Br, C-N, N-N, and C-C bonds, as well as the bond angles within the ring and the attached propyl group. For example, in the crystal structure of a related compound, 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-propyl-1H-1,2,4-triazole-5(4H)-thione, the dihedral angles between the triazole and adjacent phenyl rings were found to be 2.9 (3)° and 7.5 (3)°, indicating a nearly planar conformation. farmaciajournal.com A similar analysis for this compound would reveal the conformation of its propyl chain relative to the triazole ring.

In the solid state, molecules of this compound are expected to interact through various non-covalent forces. The triazole ring contains both hydrogen bond donors (the N-H proton) and acceptors (the other nitrogen atoms). This facilitates the formation of intermolecular hydrogen bonds, which are crucial in defining the crystal packing. Furthermore, the aromatic nature of the triazole ring allows for π-π stacking interactions between adjacent molecules. Studies of similar triazole structures have detailed these interactions; for instance, the crystal structure of 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-propyl-1H-1,2,4-triazole-5(4H)-thione revealed both weak N—H···S intermolecular interactions and π–π stacking of the aromatic rings with a centroid–centroid distance of 3.667 (3) Å. farmaciajournal.com

Tautomeric Form Determination in Solid State for this compound

The determination of the predominant tautomeric form of this compound in the solid state is crucial for understanding its crystal packing, hydrogen bonding networks, and ultimately its physical and chemical properties. For asymmetrically substituted 1,2,4-triazoles, several tautomeric forms are possible, primarily the 1H, 2H, and 4H tautomers. The equilibrium between these forms can be influenced by the nature of the substituents and the solid-state environment.

Advanced spectroscopic techniques, particularly single-crystal X-ray diffraction and solid-state nuclear magnetic resonance (NMR) spectroscopy, are the definitive methods for elucidating the precise tautomeric form in the crystalline state.

As of the latest available research, specific experimental data from single-crystal X-ray diffraction or solid-state NMR for this compound is not publicly available. While studies on structurally related compounds have been conducted, direct extrapolation of these findings to predict the exact tautomeric preference for this specific molecule would be speculative.

For instance, a study on the related compound, 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-propyl-1H-1,2,4-triazole-5(4H)-thione, revealed its crystal structure. nih.gov In this case, the triazole ring exists in the thione form, with the exocyclic sulfur atom influencing the tautomeric equilibrium. nih.gov The asymmetric unit of this compound was found to contain two independent molecules, with the dihedral angles between the triazole and phenyl rings being 2.9 (3)° and 7.5 (3)°. nih.gov

Another related structure, 3-Amino-5-propyl-1,2,4-triazole, has been shown to exist as a mixture of tautomers in solution, with the ratio depending on the solvent and other conditions. mdpi.com Specifically, in the 1H NMR spectrum, two sets of signals corresponding to different tautomers were observed, indicating a dynamic equilibrium. mdpi.com

In the absence of direct experimental data for this compound, theoretical calculations using methods like Density Functional Theory (DFT) could provide insights into the relative stabilities of the possible tautomers in the gas phase or in a simulated solid-state environment. Such computational studies on other 1,2,4-triazole derivatives have often shown that the 1H-tautomer is generally the most stable form. researchgate.net

To definitively determine the solid-state tautomeric form of this compound, further experimental investigation is required. The following table outlines the type of data that would be expected from such an analysis.

Table 1: Hypothetical Crystallographic Data for Tautomeric Form Determination

| Parameter | Expected Data for 1H-tautomer | Expected Data for 2H-tautomer | Expected Data for 4H-tautomer |

| Crystal System | e.g., Monoclinic | e.g., Orthorhombic | e.g., Triclinic |

| Space Group | e.g., P2₁/c | e.g., Pna2₁ | e.g., P-1 |

| N-H Bond Location | N1 | N2 | N4 |

| Key Bond Lengths (Å) | C3-N4, C5-N1 | C3-N2, C5-N1 | C3-N4, C5-N4 |

| Hydrogen Bonding | e.g., N1-H···N4' (intermolecular) | e.g., N2-H···N4' (intermolecular) | e.g., N4-H···N1' (intermolecular) |

Mechanistic Investigations of Chemical Reactivity

Reactivity Profile of the 1,2,4-Triazole (B32235) Nucleus in 3-Bromo-5-propyl-1H-1,2,4-triazole.benchchem.com

The 1,2,4-triazole ring is an aromatic system, and its derivatives are known for their stability and participation in a wide array of chemical reactions. ontosight.ai The presence of three nitrogen atoms makes the ring electron-deficient, which significantly influences its reactivity towards both nucleophiles and electrophiles. osi.lv The triazole nucleus can engage in substitution, oxidation, and reduction reactions, and its nitrogen atoms can act as sites for electrophilic attack. evitachem.com

Nucleophilic substitution is a prominent reaction pathway for halo-substituted 1,2,4-triazoles. The bromine atom at the C-3 position of this compound can be displaced by a variety of nucleophiles. This reactivity is analogous to that observed in related compounds like 3,5-dibromo-1H-1,2,4-triazole, where the bromine atoms are susceptible to substitution by groups such as azides. researchgate.net

Common nucleophilic substitution reactions include the replacement of the bromine atom with amines or thiols under appropriate conditions. evitachem.com The use of a diphenylmethyl protective group has been demonstrated in the synthesis of other substituted 1,2,4-triazoles, facilitating nucleophilic substitution of bromo- and methylsulfonyl groups. researchgate.net These reactions are fundamental for the synthesis of more complex triazole derivatives.

The nitrogen atoms of the 1,2,4-triazole ring are susceptible to electrophilic attack, most notably alkylation. The alkylation of unsubstituted or N-H-containing 1,2,4-triazoles can result in a mixture of isomers, typically the N-1 and N-4 substituted products. researchgate.net For this compound, which possesses a proton on one of the ring nitrogens, alkylation is a key reaction.

Studies on the alkylation of 1,2,4-triazole have shown that the regioselectivity of the reaction is highly dependent on the reaction conditions, such as the base and solvent used. For instance, the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base often leads to a predominance of the 1-substituted isomer. researchgate.net In contrast, the triazole ring itself is generally resistant to electrophilic substitution reactions like nitration unless an activating group is present. osi.lv

Reactivity of the Bromine Substituent

The bromine atom attached to the triazole ring is a key functional group that governs much of the compound's synthetic utility. It serves as a versatile handle for introducing a wide range of other functionalities.

The bromine atom at the C-3 position exhibits significant reactivity, primarily as a leaving group in nucleophilic substitution and as a coupling partner in transition-metal-catalyzed reactions. Its position is activated by the electron-withdrawing nature of the adjacent nitrogen atoms in the triazole ring. The cyclopentyl group at the 3-position in a similar compound, 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole, is noted to direct electrophilic attack to the 5-position due to its electron-donating inductive effect, which stabilizes the transition state. By analogy, the propyl group at C-5 in this compound would influence the reactivity at the C-3 position.

The carbon-bromine bond in this compound is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various catalytic cross-coupling reactions. These transformations are powerful tools in organic synthesis.

Common Catalytic Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-triazole with boronic acids in the presence of a palladium catalyst to form C-C bonds. evitachem.comnih.gov It is a widely used method for synthesizing aryl- or heteroaryl-substituted triazoles.

Heck, Sonogashira, and Stille Couplings: These palladium-catalyzed reactions are also important for creating C-C bonds by coupling the halotriazole with alkenes, terminal alkynes, and organostannanes, respectively. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are also effective for certain transformations, such as the synthesis of 5-bromo-1,2,3-triazoles from 1-bromoalkynes. beilstein-journals.org

Below is a table summarizing potential catalytic transformations for this compound based on known reactivity of similar compounds.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | Aryl/Heteroarylboronic acid | Pd catalyst, Base | C-C | nih.gov |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C | researchgate.net |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | C-C | researchgate.net |

| Stille Coupling | Organostannane | Pd catalyst | C-C | researchgate.net |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | C-N | - |

Influence of the Propyl Moiety on Ring Reactivity and Stability

The inductive effect of the alkyl group can influence the electron density of the triazole ring, which in turn can affect the rates and outcomes of reactions. For instance, in the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles, compounds with ethyl or propyl groups at the 4-position were obtained in slightly higher yields compared to those with bulkier butyl or hexyl substituents. nih.gov This suggests that the size and electronic nature of the alkyl group can modulate reactivity.

Furthermore, the presence of bulky substituents can enhance the thermal and crystalline stability of the triazole derivative. The propyl group contributes to the lipophilicity of the molecule, which can affect its solubility and interactions in different solvent systems.

Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies specifically for this compound are not extensively documented in publicly available literature. However, based on the well-established reactivity of analogous bromo-substituted azole compounds, two primary reaction mechanisms are considered to be of high importance: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, such as the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a plausible pathway for the substitution of the bromine atom by a variety of nucleophiles. This reaction generally proceeds via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile (Nu-) attacks the electrophilic carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the nitrogen atoms of the triazole ring.

Step 2: Elimination of the Leaving Group: The aromaticity of the triazole ring is restored by the elimination of the bromide ion (Br-), which is a good leaving group.

The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the triazole ring. The presence of the electron-donating propyl group at the 5-position may slightly decrease the electrophilicity of the carbon at the 3-position, potentially slowing down the reaction rate compared to an unsubstituted or electron-withdrawing group-substituted triazole.

Due to the scarcity of specific kinetic data for this compound, the following table presents representative kinetic data for the SNAr reaction of a related bromo-heterocycle, illustrating the influence of the nucleophile on the reaction rate.

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M-1s-1) |

|---|---|---|---|

| Piperidine | Methanol | 50 | 1.2 x 10-4 |

| Sodium Methoxide | Methanol | 50 | 5.8 x 10-3 |

| Sodium Azide | DMF | 70 | 3.1 x 10-5 |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. For this compound, this reaction would involve the coupling of the triazole with an organoboron compound, typically a boronic acid (R-B(OH)2) or a boronic ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve three key steps. wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the this compound to form a Pd(II) complex. wikipedia.orglibretexts.org This is often the rate-determining step.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group (R) to the palladium center, displacing the bromide ion. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

The efficiency of the Suzuki-Miyaura coupling is dependent on several factors, including the choice of palladium catalyst, ligands, base, and solvent. The electronic nature of the substituents on the triazole ring can also play a role. The electron-donating propyl group might slightly hinder the oxidative addition step.

The following table provides representative kinetic data for the Suzuki-Miyaura coupling of an aryl bromide, which serves to illustrate the effect of catalyst loading and temperature on the reaction rate.

| Catalyst Loading (mol%) | Temperature (°C) | Initial Rate (M/s) | Turnover Frequency (TOF, h-1) |

|---|---|---|---|

| 1 | 80 | 2.5 x 10-5 | 90 |

| 2 | 80 | 5.1 x 10-5 | 92 |

| 1 | 100 | 6.8 x 10-5 | 245 |

Data presented in the tables are for illustrative purposes for analogous systems and are not specific to this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of molecules. For 3-Bromo-5-propyl-1H-1,2,4-triazole, these calculations can map its electronic landscape and identify sites prone to chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. nih.gov Methods like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed for 1,2,4-triazole (B32235) derivatives to achieve a balance between accuracy and computational cost. nih.govmdpi.com The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state geometry. From this optimized structure, various electronic properties, including total energy and dipole moment, can be calculated to characterize the molecule's stability and polarity. While specific optimized parameters for this compound are not available in the reviewed literature, the table below presents representative DFT-calculated geometrical parameters for a related 1,2,4-triazole derivative, illustrating the type of data obtained from such studies.

Table 1: Representative DFT-Calculated Geometrical Parameters for a 1,2,4-Triazole Derivative.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | 1.39 Å |

| N2-C3 | 1.32 Å | |

| C3-N4 | 1.37 Å | |

| N4-C5 | 1.33 Å | |

| C5-N1 | 1.36 Å | |

| Bond Angle | N1-N2-C3 | 105.0° |

| N2-C3-N4 | 115.0° | |

| C3-N4-C5 | 102.5° | |

| N4-C5-N1 | 115.0° | |

| C5-N1-N2 | 102.5° |

Note: Data is illustrative for a generic 1,2,4-triazole ring and not specific to this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. tandfonline.comresearchgate.net For various 1,2,4-triazole derivatives, this energy gap has been calculated to be a significant predictor of their bioactivity. nih.gov

Table 2: Representative FMO Energy Values for a Triazole Derivative.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.94 |

| HOMO-LUMO Gap (ΔE) | 4.91 |

Note: Values are illustrative based on similar compounds like propyl gallate and are not specific to this compound. tandfonline.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. researchgate.net It is used to predict how a molecule will interact with other charged species, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). acs.org On an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with a high electron density, such as those around electronegative atoms like nitrogen and oxygen, and are susceptible to electrophilic attack. Regions of positive potential (colored blue) indicate electron-deficient areas, like hydrogen atoms attached to heteroatoms, which are prone to nucleophilic attack. researchgate.netacs.org For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and positive potential around the N-H proton, guiding predictions of its intermolecular interactions. acs.org

Fukui and Parr functions are theoretical descriptors derived from DFT that provide a more quantitative prediction of reactive sites within a molecule. acs.orgacs.org These functions analyze how the electron density at a specific atomic site changes with the addition or removal of an electron. researchgate.net This allows for the precise identification of atoms most susceptible to:

Nucleophilic attack (where an electron is accepted)

Electrophilic attack (where an electron is donated)

Radical attack

By calculating these indices for each atom in this compound, one can rank the reactivity of the different atoms in the triazole ring and its substituents, offering a detailed guide to its chemical behavior. researchgate.netuzhnu.edu.ua

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation of the propyl group, and to understand how it interacts with a biological target, such as an enzyme's active site. mdpi.com These simulations model the complex, dynamic interactions between the ligand and its receptor, providing insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon binding. mdpi.com The results can help refine binding hypotheses generated from more static methods like molecular docking.

Molecular Docking Studies for Predictive Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. frontiersin.org This method is widely used in drug discovery to screen virtual libraries of compounds and to hypothesize their mechanism of action at a molecular level. nih.gov For this compound, docking studies could be performed against various known enzyme targets for which triazoles have shown activity, such as cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase (CYP51) or carbonic anhydrases. frontiersin.orgnih.gov The docking algorithm places the ligand into the active site of the target in various conformations and scores them based on binding energy, hydrogen bonds, and hydrophobic interactions. nih.govnih.gov The results can predict whether the compound is likely to be a potent inhibitor and reveal key interactions, such as hydrogen bonding between the triazole nitrogens and active site residues or hydrophobic interactions involving the propyl group. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fluconazole (B54011) |

| Voriconazole |

| Ravuconazole |

| Ribavirin |

| Doravirine |

| Azoxystrobin |

| Propyl gallate |

| Carbonic anhydrase |

Enzyme-Ligand Interactions: Specific Binding Sites and Residues

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on analogous 1,2,4-triazole derivatives provides a framework for understanding its potential enzyme-ligand interactions. The 1,2,4-triazole scaffold is a well-known pharmacophore that interacts with various biological receptors due to its dipole character, capacity for hydrogen bonding, rigidity, and solubility. nih.govresearchgate.net

The antifungal activity of many triazole compounds, for instance, is attributed to their potent inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51). nih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047) in fungi. nih.gov Molecular docking studies on similar antifungal triazoles have highlighted the importance of the 1,2,4-triazole group and substituted side chains for activity. nih.gov

In the context of other enzymatic targets, molecular docking of 1,2,4-triazole derivatives has been explored for their anti-inflammatory potential by targeting cyclooxygenase (COX) enzymes. For example, studies on 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives have shown that these compounds can exhibit anti-inflammatory effects by inhibiting COX-1. prolekare.cz The hydrophobic interactions of alkyl groups on the triazole ring were found to influence the affinity and selectivity towards COX-1 or COX-2. prolekare.cz

Furthermore, molecular docking studies of 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazole derivatives against Mycobacterium tuberculosis have identified CYP121 as a potential target. researchgate.net These studies revealed a significant correlation between the binding score and the biological activity. researchgate.net

For GPR88 agonists containing a 1,2,3-triazole core, the C-5 hydrogen atom is suggested to be a crucial hydrogen-bond donor in the binding pocket. nih.gov This indicates that substitutions at this position are not well-tolerated. nih.gov While this compound belongs to the 1,2,4-triazole family, the principle of specific hydrogen bonding interactions is a key takeaway for understanding its potential binding modes.

Energetics of Ligand Binding

The energetics of ligand binding for 1,2,4-triazole derivatives have been investigated through computational methods to understand the stability of enzyme-ligand complexes. For instance, in a study of quinoline-benzimidazole hybrids containing a 1,2,3-triazole linker, a potent and selective inhibitor of a lymphoma cell line obtained a high binding energy of -140.44 kcal/mol when docked to the TAO2 kinase domain. nih.gov

In studies of 1,2,4-triazole derivatives as potential antioxidant agents, molecular dynamics simulations and MM-PBSA free energy calculations have been used to indicate the stability of complexes with enzymes responsible for regulating oxidative stress. isres.org These calculations help in identifying promising inhibitors. isres.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is widely applied to predict the activity of new compounds and to guide the synthesis of molecules with desired properties.

Several QSAR studies have been conducted on 1,2,4-triazole derivatives to predict their various biological activities, including antimicrobial, anticancer, and antifungal effects. nih.govnih.gov These studies often utilize descriptors related to steric, electrostatic, and hydrophobic properties of the molecules.

A 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents revealed that steric and electrostatic fields are significant contributors to their activity. nih.gov The model indicated that low to optimum bulkier moieties and low to optimum electronegative substituents are favorable for anticancer potential. nih.gov

Another QSAR analysis on 1,2,4-triazole derivatives for their fungicidal action against Candida albicans showed that topological and physicochemical parameters have significant regression coefficients, allowing for the prediction of activity for new compounds. nih.gov

More specifically, QSAR studies on 1,2,4-triazole derivatives containing a bromo-phenyl substituent have been performed. A study on S-derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-1,2,4-triazol-3-thiols demonstrated that structural changes, particularly the variation of radicals at the 5th position of the triazole ring, significantly affect the predicted toxicity. zsmu.edu.ua Another study on derivatives of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols found that increasing the size of the radicals, especially with aromatic fragments, enhanced the safety of the compounds. zsmu.edu.uaresearchgate.net

The following table summarizes findings from a QSAR study on the anticancer activity of 1,2,4-triazole derivatives, highlighting the types of descriptors used and their impact on activity.

| QSAR Model Type | Key Descriptors | Implication for this compound |

| 3D-QSAR (kNN-MFA) | Steric (S), Electrostatic (E) | The propyl group (steric) and bromo group (electrostatic) are expected to significantly influence the biological activity. |

| 2D-QSAR (MLR, MNLR, ANN) | Physicochemical, Topological | The overall size, shape, and electronic properties of the molecule will correlate with its activity. |

The results from these QSAR studies on related compounds suggest that the presence of the bromo and propyl groups in this compound will have a definitive impact on its biological activity profile. The bromine atom will primarily influence the electrostatic interactions, while the propyl group will contribute to the steric and hydrophobic properties of the molecule.

Applications in Advanced Materials Science

Development of Organic Electronic Materials

The field of organic electronics leverages the electrical and optical properties of carbon-based materials to create devices that are flexible, lightweight, and can be manufactured through low-cost processes. The 1,2,4-triazole (B32235) moiety is of particular interest in this area due to its electron-deficient nature, which is beneficial for creating materials with specific charge-transport properties.

Organic Light-Emitting Diodes (OLEDs) and their phosphorescent (PHOLEDs) and polymer-based (PLEDs) counterparts are at the forefront of display and lighting technology. The efficiency and longevity of these devices are critically dependent on the balanced injection and transport of electrons and holes within the emissive layer.

The 1,2,4-triazole ring is inherently electron-deficient, making it an excellent building block for electron-transporting materials (ETMs) and hole-blocking materials (HBMs). The incorporation of 3-Bromo-5-propyl-1H-1,2,4-triazole into the design of new organic semiconductors could offer several advantages:

Enhanced Electron Transport: The triazole core can facilitate the efficient transport of electrons from the cathode to the emissive layer.

Effective Hole-Blocking: Its high ionization potential can create a significant energy barrier for holes, preventing them from leaking into the electron-transport layer and thus enhancing the probability of electron-hole recombination within the emissive zone, leading to higher device efficiency.

Influence of Substituents: The bromine atom, being electron-withdrawing, can further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially improving electron injection. The propyl group, being a mild electron-donating group, can modulate the solubility and film-forming properties of the material, which is crucial for device fabrication.

| Property | Role of 1,2,4-Triazole Core | Potential Contribution of 3-Bromo-5-propyl Substituents |

| Electron Transport | Facilitates electron mobility due to its electron-deficient nature. | The bromo group can enhance electron affinity. |

| Hole-Blocking | Creates a high energy barrier for holes. | Fine-tunes the HOMO-LUMO energy levels. |

| Film Morphology | Provides a rigid and stable backbone. | The propyl group can improve solubility and processing characteristics. |

Organic photovoltaic cells, or solar cells, offer a promising route to renewable energy. The efficiency of OPVs is largely determined by the properties of the donor and acceptor materials in the active layer. While 1,2,4-triazole derivatives are more commonly explored as electron acceptors or as components in interfacial layers, the unique substitution pattern of this compound could allow for its use in several capacities.

The electron-accepting nature of the triazole ring makes it a candidate for non-fullerene acceptors. The bromo and propyl groups would influence the material's absorption spectrum, energy levels, and miscibility with donor polymers, all of which are critical parameters for OPV performance.

Liquid Crystalline and Optical Waveguide Materials

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. researchgate.net Their ability to be manipulated by electric fields is the basis for liquid crystal displays (LCDs). The incorporation of heterocyclic rings like 1,2,4-triazole into molecular structures can lead to the formation of liquid crystalline phases. researchgate.net

The rigid, planar structure of the 1,2,4-triazole ring in this compound, combined with the flexible propyl chain, provides the necessary molecular shape (anisotropy) for the formation of mesophases. The bromo substituent could enhance intermolecular interactions, potentially leading to more stable liquid crystalline phases over a wider temperature range. Such materials could find applications in advanced display technologies and optical waveguides, where the control of light propagation is essential.

Energy Storage and Conversion Applications (e.g., PEMFCs)

Proton Exchange Membrane Fuel Cells (PEMFCs) are a clean energy technology that converts chemical energy into electrical energy. A key component of PEMFCs is the proton exchange membrane, which facilitates the transport of protons from the anode to the cathode. researchgate.net

1,2,4-Triazole and its derivatives have been investigated as proton conductors for high-temperature PEMFCs that can operate above 100°C under anhydrous conditions. researchgate.net The nitrogen atoms in the triazole ring can participate in a proton-hopping mechanism, enabling proton conduction. researchgate.net this compound could potentially be incorporated into polymer membranes to enhance their proton conductivity, particularly in high-temperature environments. The basicity of the nitrogen atoms, which is crucial for proton transport, would be influenced by the electronic effects of the bromo and propyl groups.

Furthermore, metal-organic frameworks (MOFs) incorporating 1,2,4-triazole have been explored as electrode materials for batteries and supercapacitors, indicating another potential avenue for the application of its derivatives in energy storage. csic.es

Functional Polymers and Supramolecular Assemblies incorporating 1,2,4-Triazole Moieties

The 1,2,4-triazole unit is a versatile building block for the synthesis of functional polymers and supramolecular assemblies. The nitrogen atoms in the ring can act as ligands for metal coordination, leading to the formation of coordination polymers with interesting magnetic, optical, or catalytic properties.

The presence of a reactive bromine atom in this compound makes it an ideal monomer for polymerization reactions, such as cross-coupling reactions, to create novel polymers. These polymers could possess the inherent thermal stability and chemical resistance of the triazole ring, making them suitable for high-performance applications.

Role As Ligands in Coordination Chemistry and Catalysis

Metal Coordination Chemistry of 1,2,4-Triazole (B32235) Ligands

1,2,4-triazole and its derivatives are highly valued ligands in coordination chemistry due to their ability to act as bridges between metal centers, a characteristic that stems from the arrangement of their three nitrogen heteroatoms. researchgate.net This bridging capability allows for the construction of mononuclear, oligonuclear, and polynuclear coordination compounds. eurjchem.commdpi.com The specific coordination mode and the resulting structure of the metal complex are influenced by factors such as the substituents on the triazole ring, the choice of metal ion, and the reaction conditions. researchgate.netresearchgate.net

1,2,4-triazole ligands demonstrate remarkable versatility in coordinating with a variety of transition metals, including ruthenium (Ru), copper (Cu), zinc (Zn), palladium (Pd), cobalt (Co), and nickel (Ni). nih.govekb.egrsc.org The nitrogen atoms of the triazole ring possess lone pairs of electrons that can be donated to form coordinate bonds with metal ions. scielo.org.mx These ligands can be monodentate, bidentate, or polydentate, depending on the number and position of coordinating sites. nih.govekb.eg

Bidentate coordination, often involving the N1 and N2 atoms of the triazole ring, is a common motif, leading to the formation of stable five-membered chelate rings. researchgate.netnih.gov This N1, N2-bridging mode is frequently observed in the formation of polynuclear complexes and coordination polymers. mdpi.comresearchgate.netrsc.org For instance, Schiff bases derived from 4-amino-1,2,4-triazoles have been shown to act as bidentate or tridentate ligands, coordinating with metals like Co(II), Ni(II), and Cu(II) to form complexes with geometries such as octahedral and square planar. nih.govugm.ac.id

The specific nature of the substituents on the triazole ring, such as the propyl and bromo groups in 3-Bromo-5-propyl-1H-1,2,4-triazole, can influence the electronic properties and steric hindrance of the ligand, thereby affecting its chelation capabilities and the stability of the resulting metal complex.

Table 1: Examples of Metal-Triazole Complex Geometries

| Metal Ion | Ligand Type | Coordination Geometry | Reference(s) |

|---|---|---|---|

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.gov |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Co(II) | Schiff base of 1,2,4-triazole | Octahedral | nih.govekb.eg |

This table is interactive and provides a summary of common geometries observed in metal complexes with 1,2,4-triazole-based ligands.

The design of 1,2,4-triazole-based ligands is a key aspect of tailoring the properties of the resulting metal complexes for specific applications. researchgate.net By modifying the substituents on the triazole core, chemists can fine-tune the steric and electronic characteristics of the ligand. scielo.org.mx This modular approach allows for the rational design of ligands that can control the coordination geometry, nuclearity, and reactivity of the metal center.

Key design principles include:

Introduction of Functional Groups: Appending functional groups to the triazole ring can introduce additional coordination sites, leading to higher denticity and the formation of more stable complexes. cdnsciencepub.com For example, the incorporation of pyridyl groups at the 3 and 5 positions creates versatile chelating ligands. researchgate.net

Electronic Effects: Electron-donating or electron-withdrawing substituents on the triazole ring can alter the electron density on the nitrogen donor atoms, thereby influencing the strength of the metal-ligand bond. rsc.org

Bridging Spacers: For the construction of metal-organic frameworks (MOFs) and coordination polymers, triazole units can be linked by organic spacers. The length and flexibility of these spacers play a crucial role in determining the porosity and dimensionality of the resulting framework. tennessee.eduscispace.com

Metal-triazole complexes are typically synthesized by reacting a suitable metal salt with the triazole-based ligand in an appropriate solvent. nih.govekb.eg The reaction conditions, such as temperature, solvent, and molar ratio of metal to ligand, can significantly impact the final product. researchgate.netnih.govnih.gov

The synthesis of the 1,2,4-triazole ligand itself can be achieved through various methods, such as the Pellizzari reaction, which involves the condensation of an amide and an acyl hydrazide, or the Einhorn–Brunner reaction, which utilizes the condensation of hydrazines with diacylamines. scispace.com

A variety of analytical techniques are employed to characterize the resulting metal complexes and elucidate their structures:

Spectroscopic Methods:

FTIR Spectroscopy: Used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. nih.govekb.eg

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps to infer the coordination geometry of the metal ion. nih.govugm.ac.id

NMR Spectroscopy (¹H and ¹³C): Used to determine the structure of the ligand and to probe the changes in the chemical environment upon coordination to a metal. nih.govugm.ac.id

Other Techniques: Molar conductivity measurements can determine the electrolytic nature of the complexes, while magnetic susceptibility measurements provide insights into the electronic structure and spin state of the metal ion. nih.govnih.gov

Catalytic Applications of Triazole-Metal Complexes

The unique structural and electronic properties of metal complexes containing 1,2,4-triazole ligands make them effective catalysts for a range of organic transformations. rsc.orgbohrium.com The ability to systematically modify the ligand framework allows for the fine-tuning of the catalyst's activity and selectivity. scielo.org.mx

Transfer hydrogenation is a powerful and safer alternative to using high-pressure molecular hydrogen for the reduction of unsaturated compounds like ketones, aldehydes, and imines. scielo.org.mxresearchgate.net Ruthenium complexes featuring 1,2,3-triazole and 1,2,4-triazole-based ligands have emerged as highly efficient catalysts for these reactions. scielo.org.mxbohrium.comresearchgate.net

In these catalytic systems, an alcohol such as 2-propanol or ethanol (B145695) often serves as the hydrogen source. scielo.org.mxresearchgate.net The catalytic cycle is believed to involve the formation of a ruthenium-hydride species as the active catalyst. researchgate.net The triazole ligand plays a crucial role in stabilizing the ruthenium center and modulating its reactivity. The modular nature of triazole ligands, often synthesized via "click chemistry," allows for the tuning of the catalyst's steric and electronic properties to optimize performance for specific substrates. scielo.org.mxbohrium.com

Table 2: Examples of Triazole-Metal Catalysts in Transfer Hydrogenation

| Catalyst Type | Substrate | Hydrogen Source | Key Features | Reference(s) |

|---|---|---|---|---|

| Ruthenium(II)-Triazole NHC | Ketones | 2-propanol | Efficient catalysis, ligand design is key for challenging substrates. | researchgate.net |

| Ruthenium(II)-Triazolyl Bidentate | Pyruvate | Not specified | Activity influenced by single atom replacement in the ligand. | nih.gov |

| Ruthenium(II)-Triazole Bidentate/Tridentate | Ketones, Aldehydes | Ethanol | Air-stable catalyst, operates under aerobic conditions. | scielo.org.mx |

This interactive table highlights various triazole-metal complexes used as catalysts in transfer hydrogenation reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis. researchgate.netbohrium.com N-heterocyclic carbenes (NHCs) derived from triazoles have proven to be excellent supporting ligands for palladium catalysts in these reactions. bohrium.commdpi.com

Palladium complexes bearing 1,2,4-triazole-based ligands have been successfully employed as catalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. researchgate.net These reactions are often carried out in environmentally benign solvent systems like water/ethanol mixtures. researchgate.net The triazole ligand stabilizes the palladium catalyst, preventing its decomposition and allowing for efficient catalytic turnover. In some cases, the catalytic system can be recovered and reused, adding to the sustainability of the process. researchgate.net The synthesis of asymmetrical dinuclear complexes has also been explored using Suzuki cross-coupling reactions with bromo-functionalized triazole precursors. dcu.ie

Henry Reaction and Other Organic Transformations

While specific catalytic applications of This compound in the Henry reaction are not extensively documented in the literature, the broader class of triazole-containing ligands has demonstrated significant potential in catalyzing this and other important organic transformations. The Henry reaction, which involves the C-C bond-forming addition of a nitroalkane to a carbonyl compound, is a valuable tool in organic synthesis for the production of β-nitro alcohols, which are versatile precursors to amino alcohols and other valuable compounds. nih.gov

In one study, a series of triazole-bispidine ligands were synthesized and their copper(II) and zinc(II) complexes were evaluated as catalysts for the Henry reaction. nih.gov The reactions, performed with various aromatic aldehydes and nitromethane, showed good to excellent conversions to the corresponding β-nitro alcohols. The data from this study is summarized in the table below.

| Entry | Aldehyde | Catalyst | Conversion (%) |

| 1 | Benzaldehyde | 7a·Cu | 99 |

| 2 | 4-Nitrobenzaldehyde | 7a·Cu | 99 |

| 3 | 4-Chlorobenzaldehyde | 7a·Cu | 99 |

| 4 | 4-Bromobenzaldehyde | 7a·Cu | 99 |

| 5 | 4-Methylbenzaldehyde | 7a·Cu | 99 |

| 6 | 4-Methoxybenzaldehyde | 7a·Cu | 99 |

| 7 | Benzaldehyde | 7a·Zn | 99 |

| 8 | 4-Nitrobenzaldehyde | 7a·Zn | 99 |

| 9 | 4-Chlorobenzaldehyde | 7a·Zn | 99 |

| 10 | 4-Bromobenzaldehyde | 7a·Zn | 99 |

| 11 | 4-Methylbenzaldehyde | 7a·Zn | 99 |

| 12 | 4-Methoxybenzaldehyde | 7a·Zn | 99 |